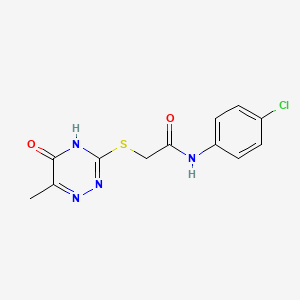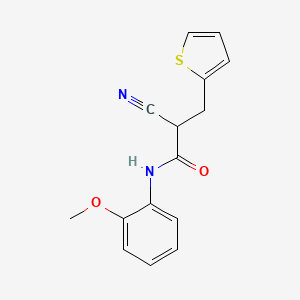![molecular formula C17H14N4O2S B2464713 N-(pyrazolo[1,5-a]pyridin-3-ylméthyl)-2-(benzo[d]oxazol-2-ylthio)acétamide CAS No. 1396862-69-3](/img/structure/B2464713.png)
N-(pyrazolo[1,5-a]pyridin-3-ylméthyl)-2-(benzo[d]oxazol-2-ylthio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]oxazole moiety linked to a pyrazolo[1,5-a]pyridine ring via a thioether and acetamide linkage, making it a versatile molecule for various chemical reactions and biological activities.
Applications De Recherche Scientifique
2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis enoyl reductase enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The compound interacts with its target by binding to the amino acids within the enzyme . The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties in the phenyl ring attached to the 4,5-dihydropyrazole ring might be responsible for the powerful anti-mycobacterial activity displayed by the compound .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the enoyl reductase enzyme, it disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This leads to the death of the bacteria, thereby exerting its anti-tubercular effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the development of new anti-tubercular drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps starting from readily available precursors. One common method involves the formation of the benzo[d]oxazole ring followed by the introduction of the thioether linkage. The pyrazolo[1,5-a]pyridine moiety is then attached through a nucleophilic substitution reaction. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide
Uniqueness
2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide stands out due to its unique combination of the benzo[d]oxazole and pyrazolo[1,5-a]pyridine moieties, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(11-24-17-20-13-5-1-2-7-15(13)23-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCCRIFXTODJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)


![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2464639.png)
![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/new.no-structure.jpg)
![3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)




